

An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylphenoxyacetic acid

Cat. No.: B020233

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2,6-Dimethylphenoxyacetic acid**. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

2,6-Dimethylphenoxyacetic acid is a chemical compound utilized as a key intermediate in the synthesis of herbicides, plant growth regulators, and various pharmaceutical compounds.[\[1\]](#) Its fundamental chemical and physical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-(2,6-dimethylphenoxy)acetic acid	[2]
Synonyms	(2,6-Dimethylphenoxy)acetic acid, (2,6-Xylyloxy)acetic acid, Acetic acid, (2,6-dimethylphenoxy)-	[1] [3]
CAS Number	13335-71-2	[1] [3] [4]
Molecular Formula	C10H12O3	[1] [2] [4]
Molecular Weight	180.20 g/mol	[1] [2] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	89-92°C, 137-138°C, 141°C	[1] [5] [6]
Boiling Point	285°C (decomposes), 299.1°C at 760 mmHg, 284-316°C at 101.325kPa	[1] [4] [5]
Solubility	Soluble in ethanol, acetone, dimethyl sulfoxide (DMSO); slightly soluble in water. Also soluble in Chloroform and Methanol.	[1] [5]
pKa	3.356 (at 25°C)	[5] [6]
Density	1.18 g/cm³ (estimated), 1.146 g/cm³, 1.257 at 20°C	[1] [4] [5]

Synthesis Protocols

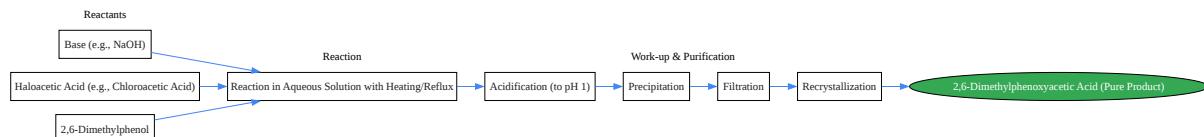
The synthesis of **2,6-Dimethylphenoxyacetic acid** typically involves the reaction of 2,6-dimethylphenol with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. Several patented methods detail specific experimental procedures.

Method 1: Two-Step Addition of Reactants

This method involves the reaction of 2,6-xylenol with a halogenated acetic acid and sodium hydroxide, where the reactants are added in two separate portions to control the reaction.

Experimental Protocol:

- An aqueous solution of 2,6-xylenol is prepared.
- A first portion of halogenated acetic acid is added to the solution.
- Sodium hydroxide solution is then dripped into the mixture for the first time, ensuring the temperature is maintained below 35°C.
- The mixture is heated to reflux for 1 to 4 hours.
- Following the reflux, a second portion of halogenated acetic acid is added, followed by a second dropwise addition of sodium hydroxide solution.
- The reaction mixture is then refluxed for an additional 6 to 8 hours until the reaction is complete.[7][8]
- The reaction progress can be monitored by checking the pH of the reaction liquor. The reaction is considered complete when the pH is no longer between 8 and 12.[7]
- After completion, the reaction mixture is cooled using an ice-water bath.
- The pH is adjusted to 1 with hydrochloric acid, leading to the precipitation of the product.
- The precipitate is stirred for 1 hour and then filtered.
- The resulting solid is dissolved in hot water and recrystallized by cooling to obtain the purified product.[7]


Method 2: Synthesis via 2,6-Dimethylphenolate

This alternative method involves the initial formation of 2,6-dimethylphenolate, which is then reacted with chloroacetic acid.

Experimental Protocol:

- 2,6-dimethylphenol is added to an aqueous alkali solution (e.g., sodium hydroxide) with a mole ratio of 2,6-dimethylphenol to alkali between 0.5-1.0:1.0.
- The mixture is stirred until the 2,6-dimethylphenol is completely dissolved and the reaction to form the phenolate is sufficient.
- The solution is filtered, and the filtrate is heated to remove water, yielding solid 2,6-dimethylphenolate.
- The obtained 2,6-dimethylphenolate is mixed with chloroacetic acid in a mole ratio of 0.5-1.0:1.0.
- The mixture is heated in an inert gas atmosphere until both reactants are completely melted and the reaction proceeds.
- Once the reaction is complete, the mixture is cooled to room temperature.
- Water or an alkali liquor is added for washing, followed by filtration to obtain the crude product.
- The crude product is then recrystallized to yield the pure **2,6-Dimethylphenoxyacetic acid**.
[9]

Below is a generalized workflow for the synthesis of **2,6-Dimethylphenoxyacetic acid**.

[Click to download full resolution via product page](#)

General Synthesis Workflow

Analytical Methodologies

The analysis of phenoxyacetic acids like **2,6-Dimethylphenoxyacetic acid** typically involves chromatographic techniques. While specific protocols for this compound are not widely published, methods for related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of both free and conjugated forms of phenoxyacetic acids in biological samples.[\[10\]](#) Gas Chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is also frequently used, often requiring derivatization of the analyte to increase its volatility.[\[10\]](#)

A general workflow for the analytical determination is outlined below.

[Click to download full resolution via product page](#)

General Analytical Workflow

Spectral Data

Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,6-Dimethylphenoxyacetic acid** is limited. However, based on its chemical structure, the following characteristic signals would be expected:

- ¹H NMR: Signals corresponding to the aromatic protons, the two methyl groups on the benzene ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.
- ¹³C NMR: Distinct signals for the unique carbon atoms, including the aromatic carbons, the methyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
- FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching from the ether linkage and carboxylic acid, and aromatic C=C and C-H stretching and bending vibrations.[11]
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity

Phenoxyacetic acid derivatives are known to possess a range of biological activities and are used in the manufacturing of pharmaceuticals, pesticides, and fungicides.[12] While specific signaling pathways for **2,6-Dimethylphenoxyacetic acid** are not well-documented in publicly available literature, the broader class of phenoxyacetic acids has been investigated for various therapeutic effects. For instance, certain derivatives have been studied as potential selective COX-2 inhibitors for their anti-inflammatory properties.[13] Additionally, a derivative, 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid, has been reported to exhibit antioxidant activity.[12] The biological profile of **2,6-Dimethylphenoxyacetic acid** itself warrants further investigation to elucidate its specific mechanisms of action and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. (2,6-Dimethylphenoxy)acetic acid | C10H12O3 | CID 101369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylphenoxyacetic acid | 13335-71-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2,6-Dimethylphenoxyacetic acid | 13335-71-2 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 8. CN106083564B - A kind of synthesis of 2,6- dimethyl phenoxyacetic acid and purification process - Google Patents [patents.google.com]
- 9. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 2,6-Dimethylphenoxyacetic Acid|CAS 13335-71-2 [benchchem.com]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethylphenoxyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020233#2-6-dimethylphenoxyacetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com